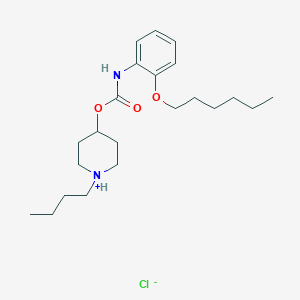

N(6)-(Amido-3-propyl)adenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

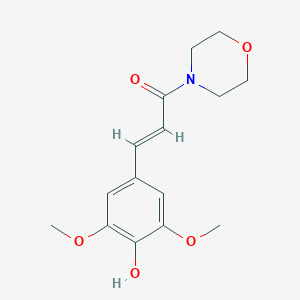

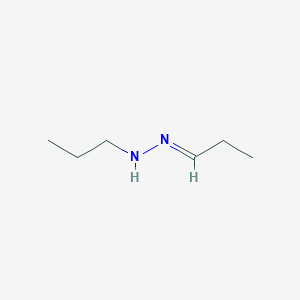

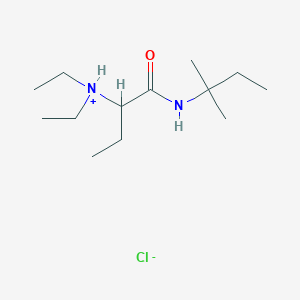

N(6)-(Amido-3-propyl)adenosine, also known as APNEA, is a synthetic adenosine analog that has been studied for its potential therapeutic applications. It was first synthesized in 1985 by Dr. Kenneth Jacobson and his team at the National Institutes of Health. Since then, APNEA has been the subject of numerous scientific studies, which have explored its mechanism of action, physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of N(6)-(Amido-3-propyl)adenosine is complex and not fully understood. It is believed to act on adenosine receptors in the body, which are involved in a variety of physiological processes. N(6)-(Amido-3-propyl)adenosine has been shown to bind to the A1 and A3 adenosine receptors, leading to a variety of cellular responses. These responses include the inhibition of adenylate cyclase, the activation of potassium channels, and the inhibition of calcium channels.

Biochemical and Physiological Effects

N(6)-(Amido-3-propyl)adenosine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce blood pressure and improve blood flow, as well as inhibit the growth of cancer cells and protect neurons from damage. N(6)-(Amido-3-propyl)adenosine has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

N(6)-(Amido-3-propyl)adenosine has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a well-defined structure, which makes it easy to study its effects on biological systems. However, there are also limitations to the use of N(6)-(Amido-3-propyl)adenosine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems. Additionally, N(6)-(Amido-3-propyl)adenosine has not been extensively studied in humans, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on N(6)-(Amido-3-propyl)adenosine. One area of research could focus on its potential use in cardiovascular disease treatment. Studies could explore the effects of N(6)-(Amido-3-propyl)adenosine on different types of cardiovascular disease, as well as its potential side effects and interactions with other drugs.

Another area of research could focus on the potential use of N(6)-(Amido-3-propyl)adenosine in cancer treatment. Studies could explore the effects of N(6)-(Amido-3-propyl)adenosine on different types of cancer cells, as well as its potential side effects and interactions with other drugs.

Finally, research could focus on the potential use of N(6)-(Amido-3-propyl)adenosine in neuroprotection. Studies could explore the effects of N(6)-(Amido-3-propyl)adenosine on different types of neurons and neurological diseases, as well as its potential side effects and interactions with other drugs.

Conclusion

N(6)-(Amido-3-propyl)adenosine is a synthetic adenosine analog that has been extensively studied for its potential therapeutic applications. It has been shown to have a variety of biochemical and physiological effects, including the reduction of blood pressure and the inhibition of cancer cell growth. While there are limitations to the use of N(6)-(Amido-3-propyl)adenosine in lab experiments and its potential therapeutic applications, further research could lead to the development of new treatments for cardiovascular disease, cancer, and neurological diseases.

Synthesis Methods

N(6)-(Amido-3-propyl)adenosine can be synthesized through a series of chemical reactions, starting with the precursor molecule 3-propylamine. The synthesis involves the protection of the amine group, followed by the coupling of the protected amine with adenosine. The final step is the deprotection of the amine group, resulting in the formation of N(6)-(Amido-3-propyl)adenosine. The synthesis of N(6)-(Amido-3-propyl)adenosine is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N(6)-(Amido-3-propyl)adenosine has been extensively studied for its potential therapeutic applications. One area of research has focused on its effects on the cardiovascular system. Studies have shown that N(6)-(Amido-3-propyl)adenosine can reduce blood pressure and improve blood flow, making it a potential treatment for hypertension and other cardiovascular diseases.

Another area of research has explored the potential use of N(6)-(Amido-3-propyl)adenosine in cancer treatment. Studies have shown that N(6)-(Amido-3-propyl)adenosine can inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. N(6)-(Amido-3-propyl)adenosine has also been studied for its potential use in neuroprotection, as it has been shown to protect neurons from damage in animal models of stroke and neurodegenerative diseases.

properties

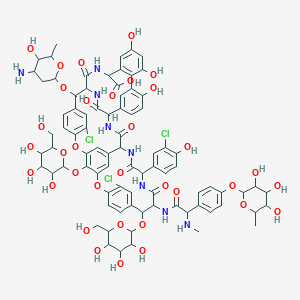

CAS RN |

104124-24-5 |

|---|---|

Product Name |

N(6)-(Amido-3-propyl)adenosine |

Molecular Formula |

C16H27ClN2O2 |

Molecular Weight |

388.81 g/mol |

IUPAC Name |

4-[[9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]butanamide;hydrochloride |

InChI |

InChI=1S/C14H20N6O5.ClH/c15-8(22)2-1-3-16-12-9-13(18-5-17-12)20(6-19-9)14-11(24)10(23)7(4-21)25-14;/h5-7,10-11,14,21,23-24H,1-4H2,(H2,15,22)(H,16,17,18);1H/t7-,10-,11-,14+;/m1./s1 |

InChI Key |

ANKQVAAKIRTOAJ-ZIDHJXBMSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCC(=O)N.Cl |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N.Cl |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCC(=O)N.Cl |

synonyms |

Agr 529 Agr-529 N(6)-(amido-3-propyl)adenosine |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)